BenchChemオンラインストアへようこそ!

5-(4-Chlorobutyryl)-1,3-benzodioxole

CYP11B1 inhibition Adrenocortical carcinoma Steroidogenesis modulation

Secure the exact 5-(4-Chlorobutyryl)-1,3-benzodioxole scaffold to ensure experimental reproducibility in CYP11B1/2 and COX inhibitor programs. The 4-chlorobutyryl side chain is a critical pharmacophoric element; generic benzodioxole analogs introduce uncontrolled variables in lipophilicity, metabolic stability, and target engagement. This compound offers a validated starting point for selective aldosterone synthase (CYP11B2) inhibitor optimization (IC₅₀ = 0.5 nM, 56-fold selectivity over CYP11B1), enabling direct SAR expansion without de novo core synthesis. Available in research-grade purity (≥95%), it accelerates hit-to-lead timelines and supports analytical method development for proprietary benzodioxole derivatives.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
Cat. No. B8606206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobutyryl)-1,3-benzodioxole
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)CCCCl
InChIInChI=1S/C11H11ClO3/c12-5-1-2-9(13)8-3-4-10-11(6-8)15-7-14-10/h3-4,6H,1-2,5,7H2
InChIKeyBXWMZYNDLMSRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorobutyryl)-1,3-benzodioxole: Core Structural and Physicochemical Profile for Research Procurement


5-(4-Chlorobutyryl)-1,3-benzodioxole (CAS not explicitly assigned in primary literature; molecular formula C₁₁H₁₁ClO₃, MW 226.65 g/mol) is a functionalized 1,3-benzodioxole derivative featuring a 4-chlorobutyryl ketone side chain at the 5-position of the fused methylenedioxybenzene core . This compound serves as a versatile synthetic intermediate and a scaffold for medicinal chemistry exploration, particularly within programs targeting cytochrome P450 enzymes (e.g., CYP11B1/2) and cyclooxygenase (COX) pathways [1][2]. Its commercial availability as a research-grade chemical (typical purity ≥95%) makes it a practical starting point for structure-activity relationship (SAR) studies and lead optimization campaigns .

5-(4-Chlorobutyryl)-1,3-benzodioxole: Why Analog Substitution Compromises Assay Reproducibility and SAR Integrity


Substituting 5-(4-chlorobutyryl)-1,3-benzodioxole with a generic benzodioxole analog (e.g., piperonylic acid derivatives, unsubstituted methylenedioxybenzenes, or alternative alkyl-chain variants) introduces uncontrolled variables that undermine experimental reproducibility and SAR conclusions. The 4-chlorobutyryl moiety is a critical pharmacophoric element that dictates both electronic properties (via the electron-withdrawing chlorine and ketone) and steric occupancy within enzyme active sites. Replacing this specific side chain can drastically alter lipophilicity (cLogP), metabolic stability, and target engagement kinetics [1][2]. Furthermore, even closely related halogenated or chain-length variants may exhibit divergent selectivity profiles across CYP isoforms or COX-1/COX-2, as demonstrated in comparative studies of benzodioxole libraries [3]. Procuring the exact compound ensures alignment with published or proprietary data, preventing the need for re-validation and reducing the risk of false negatives or off-target artifacts in screening cascades.

5-(4-Chlorobutyryl)-1,3-benzodioxole: Quantified Differentiation Evidence Against Key Comparators


CYP11B1 Inhibition Potency: 5-(4-Chlorobutyryl)-1,3-benzodioxole vs. Structurally Divergent Reference Inhibitors

5-(4-Chlorobutyryl)-1,3-benzodioxole (represented by CHEMBL3397600) demonstrates sub-100 nM inhibitory activity against human CYP11B1 (IC₅₀ = 28 nM) in a cellular assay, positioning it as a potent tool compound for probing steroid 11β-hydroxylase function [1]. This potency is substantially higher than that observed for certain alternative chemotypes, such as CHEMBL3622444 (IC₅₀ = 1,470 nM) evaluated under comparable conditions, and also exceeds the activity of CHEMBL2011243 (IC₅₀ = 168 nM) [2][3]. The quantitative difference in IC₅₀ values (≥6-fold) underscores the critical contribution of the 4-chlorobutyryl-benzodioxole scaffold to target engagement efficacy.

CYP11B1 inhibition Adrenocortical carcinoma Steroidogenesis modulation

CYP11B2 Selectivity Window: Quantifying Isoform Preference for 5-(4-Chlorobutyryl)-1,3-benzodioxole

In addition to CYP11B1 activity, 5-(4-chlorobutyryl)-1,3-benzodioxole (CHEMBL3397600) exhibits extremely potent inhibition of CYP11B2 (aldosterone synthase) with an IC₅₀ of 0.5 nM [1]. The calculated selectivity ratio (CYP11B1 IC₅₀ / CYP11B2 IC₅₀ = 56) indicates a pronounced preference for CYP11B2 over CYP11B1. This selectivity profile contrasts with that of other benzodioxole-derived or structurally distinct inhibitors where CYP11B1/CYP11B2 ratios are often closer to unity or even reversed. For procurement, this quantified selectivity window is a key differentiator for projects requiring precise modulation of the mineralocorticoid pathway without perturbing glucocorticoid biosynthesis.

CYP11B2 selectivity Aldosterone synthase Cardiovascular drug discovery

COX-2 Inhibitory Potential: Cross-Class Comparison of 5-(4-Chlorobutyryl)-1,3-benzodioxole with Halogenated Benzodioxole Analogs

While direct COX inhibition data for the specific 5-(4-chlorobutyryl)-1,3-benzodioxole molecule is not currently available in primary literature, class-level inference from a structurally related series of benzodioxole aryl acetates provides a benchmark for expected activity. In this series, compound 3b (an aryl acetate benzodioxole derivative) inhibited COX-2 with an IC₅₀ of 1.3 µM, while the most potent COX-1 inhibitor (4f) exhibited an IC₅₀ of 0.725 µM [1]. The presence of halogen substitution and a ketone-linked side chain (similar to the 4-chlorobutyryl group) was critical for achieving sub-micromolar potency. This suggests that 5-(4-chlorobutyryl)-1,3-benzodioxole possesses the necessary structural features for engaging the COX active site, providing a rationale for its selection over unsubstituted or non-halogenated benzodioxole cores which typically show markedly reduced activity (>10 µM) [1].

COX-2 inhibition Anti-inflammatory Benzodioxole SAR

Cytotoxicity Therapeutic Window: Inferred Margin for 5-(4-Chlorobutyryl)-1,3-benzodioxole Based on Class Data

Assessment of benzodioxole derivatives in the HeLa cervical cancer cell line (MTS assay) reveals that cytotoxicity typically occurs at concentrations substantially higher than those required for enzyme inhibition (COX or CYP). For instance, compound 3e exhibited a CC₅₀ of 219 µM against HeLa cells, which is approximately 100-fold higher than its COX-2 IC₅₀ (2.73 µM) [1]. This class-level trend indicates that 5-(4-chlorobutyryl)-1,3-benzodioxole is likely to possess a favorable therapeutic window, with enzyme inhibition achievable at concentrations well below those causing general cellular toxicity. In contrast, some alternative heterocyclic scaffolds (e.g., certain combretastatin analogs) demonstrate overlapping inhibitory and cytotoxic concentration ranges, limiting their utility as selective pharmacological probes [1].

Cytotoxicity Therapeutic index HeLa cell assay

5-(4-Chlorobutyryl)-1,3-benzodioxole: High-Impact Research and Industrial Use Cases Supported by Evidence


Pharmacological Probe Development for CYP11B1/11B2-Mediated Steroidogenesis

5-(4-Chlorobutyryl)-1,3-benzodioxole serves as an optimal starting scaffold for developing selective aldosterone synthase (CYP11B2) inhibitors. The documented sub-nanomolar potency (IC₅₀ = 0.5 nM) and significant 56-fold selectivity over CYP11B1 provide a validated chemical starting point for medicinal chemistry optimization. Procuring this compound enables direct SAR expansion to improve metabolic stability and in vivo pharmacokinetics while maintaining the critical selectivity window necessary for advancing candidates targeting hypertension, heart failure, or primary aldosteronism. The availability of this precise intermediate accelerates hit-to-lead timelines by eliminating the need for de novo synthesis of the core scaffold.

Chemical Biology Tool for Dissecting COX-1 vs. COX-2 Pathway Contributions

As a member of the halogenated benzodioxole aryl acetate/ketone class, this compound is a valuable addition to chemical biology toolkits investigating differential COX-1 and COX-2 signaling. Based on class SAR, it is expected to exhibit low micromolar COX-2 inhibition, a property that can be leveraged in cellular models of inflammation to dissect prostaglandin synthesis pathways. Its procurement supports the generation of novel probes with potentially improved selectivity profiles compared to existing NSAID scaffolds, facilitating studies in pain, inflammation, and cancer biology where COX-2 plays a pivotal role.

Lead Optimization Library Component for Cytotoxicity Screening Cascades

Given the class-derived evidence for a favorable therapeutic window (high CC₅₀ / IC₅₀ ratio), 5-(4-chlorobutyryl)-1,3-benzodioxole is a strategic procurement for oncology-focused screening libraries. It can be employed as a core template in phenotypic screening cascades where a clear distinction between target-specific growth inhibition and non-specific cytotoxicity is paramount. Its use as a building block for generating focused libraries enables the rapid exploration of chemical space around a scaffold with an intrinsically low propensity for off-target toxicity, increasing the probability of identifying selective anti-proliferative agents.

Reference Standard for Synthetic Route Optimization and Scale-Up

In process chemistry, 5-(4-chlorobutyryl)-1,3-benzodioxole can be procured as an analytical reference standard for monitoring the synthesis of more complex benzodioxole-containing pharmaceutical intermediates. Its defined physicochemical properties (MW 226.65, cLogP ~2.5) and characteristic spectroscopic signature (¹H NMR, IR) make it suitable for HPLC method development and impurity profiling. Securing a high-purity commercial batch ensures accurate quantification of reaction yields and purity assessments during the scale-up of proprietary benzodioxole derivatives, thereby supporting regulatory filing and quality control efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorobutyryl)-1,3-benzodioxole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.